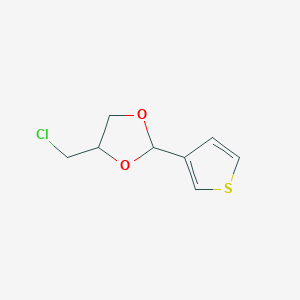
4-(Chloromethyl)-2-(thiophen-3-yl)-1,3-dioxolane
描述
4-(Chloromethyl)-2-(thiophen-3-yl)-1,3-dioxolane is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Chloromethyl)-2-(thiophen-3-yl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with chloromethylated dioxolanes. The compound can be synthesized via various methods, including:
- Refluxing thiophene derivatives with chloromethyl dioxolanes .
- Using catalytic methods to improve yield and selectivity .
These synthetic routes have been shown to produce the compound in good yields and high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focused on a series of 1,3-dioxolanes, including this compound, reported the following findings:
- Antibacterial Activity : The compound showed effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, it was tested against:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 625 µg/mL to 1250 µg/mL, indicating potent antibacterial properties .
- Antifungal Activity : The compound also demonstrated antifungal activity against Candida albicans, with significant inhibition observed in tested concentrations .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane structure may interact with bacterial cell membranes or enzymes critical for bacterial survival.
Case Studies
Several studies have explored the biological activity of similar compounds and their derivatives:
- Study on Dioxolanes : A comprehensive assessment of various dioxolane derivatives revealed that modifications at specific positions significantly influenced their antibacterial and antifungal activities. Compounds with electron-withdrawing groups (like chloromethyl) generally exhibited enhanced biological activities .
- Clinical Relevance : The potential application of these compounds in treating infections caused by resistant strains of bacteria has been highlighted in recent literature. The ability to inhibit growth at low concentrations suggests a promising avenue for further pharmaceutical development .
Comparative Biological Activity Table
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 - 1250 | Significant against C. albicans |
| Other Dioxolane Derivatives | Varies (e.g., 500 - 2000) | Varies (e.g., moderate activity) |
属性
IUPAC Name |
4-(chloromethyl)-2-thiophen-3-yl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c9-3-7-4-10-8(11-7)6-1-2-12-5-6/h1-2,5,7-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCOXLWNWLDMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















